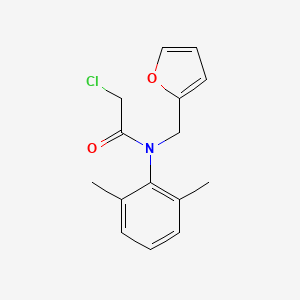![molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2](/img/structure/B12902394.png)
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
Métodos De Preparación
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
Propiedades
Número CAS |
208040-10-2 |
|---|---|
Fórmula molecular |
C18H14N4O |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
Clave InChI |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


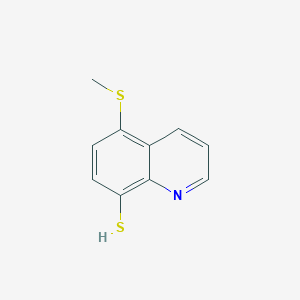
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

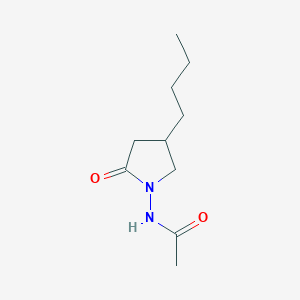
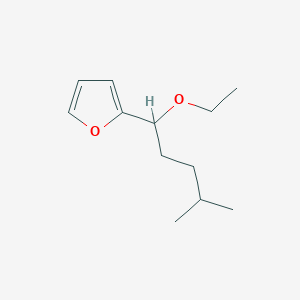
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)
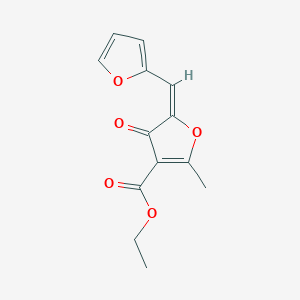
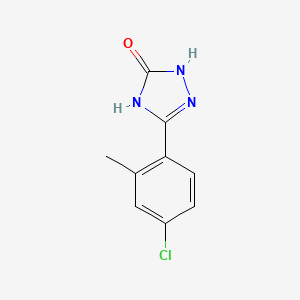
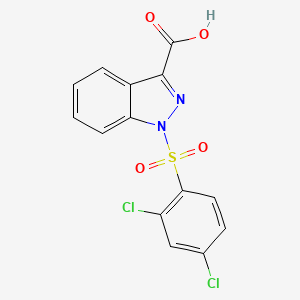
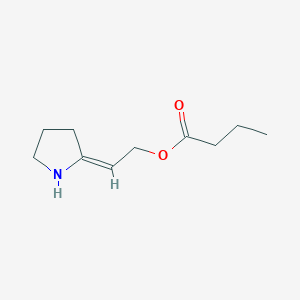

![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
